molecular formula C21H24N6O3 B2704608 N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1286720-23-7

N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2704608
CAS RN: 1286720-23-7
M. Wt: 408.462
InChI Key: LKXHAEBNTPQKFK-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including an N-mesityl group, a morpholino group, and a pyrimidinyl group . The N-mesityl group is known to accelerate N-heterocyclic carbene catalyzed reactions of α-functionalized aldehydes . Morpholines are widely used in peptide synthesis and have been used as HIV protease inhibitors . Pyrimidines are a class of organic compounds with a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The N-mesityl group could potentially render the initial addition of the NHC to the aldehyde irreversible, thereby accelerating the formation of the Breslow intermediate .


Chemical Reactions Analysis

The N-mesityl group in NHC-catalyzed reactions of α-functionalized aldehydes, including annulations, oxidations, and redox reactions, occur more rapidly with N-mesityl substituted NHCs .

Scientific Research Applications

Mechanism of Action

The mechanism of action would likely depend on the specific application of the compound. For example, in NHC-catalyzed reactions, the N-mesityl group is known to render the initial addition of the NHC to the aldehyde irreversible .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as organic synthesis or medicinal chemistry. The effect of the N-mesityl group in NHC-catalyzed reactions could be particularly interesting to investigate .

properties

IUPAC Name

2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-13-8-14(2)18(15(3)9-13)24-17(28)11-27-12-23-19-16(20(27)29)10-22-21(25-19)26-4-6-30-7-5-26/h8-10,12H,4-7,11H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXHAEBNTPQKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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